molecular formula C20H20N4O5 B11965329 2-Cyano-N-(2-(4-morpholinyl)ethyl)-3-(5-(3-nitrophenyl)-2-furyl)acrylamide

2-Cyano-N-(2-(4-morpholinyl)ethyl)-3-(5-(3-nitrophenyl)-2-furyl)acrylamide

Cat. No.: B11965329
M. Wt: 396.4 g/mol
InChI Key: BPDOQEVIGIOSMC-SSZFMOIBSA-N
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Description

2-Cyano-N-(2-(4-morpholinyl)ethyl)-3-(5-(3-nitrophenyl)-2-furyl)acrylamide is a complex organic compound that features a cyano group, a morpholine ring, and a nitrophenyl-furyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-(2-(4-morpholinyl)ethyl)-3-(5-(3-nitrophenyl)-2-furyl)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Furyl Moiety: Starting with a furan derivative, the nitrophenyl group can be introduced through electrophilic aromatic substitution.

    Introduction of the Cyano Group: The cyano group can be added via a nucleophilic substitution reaction.

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through a cyclization reaction involving an amine and an epoxide.

    Final Coupling: The final step involves coupling the morpholine derivative with the cyano-furyl intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring or the nitrophenyl group.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: The cyano group and the nitrophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.

Major Products

    Oxidation: Products may include oxidized derivatives of the morpholine ring or nitrophenyl group.

    Reduction: Reduced products such as amines from the nitro group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for drug development, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Materials Science: In the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-N-(2-(4-piperidinyl)ethyl)-3-(5-(3-nitrophenyl)-2-furyl)acrylamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    2-Cyano-N-(2-(4-morpholinyl)ethyl)-3-(5-(3-aminophenyl)-2-furyl)acrylamide: Similar structure but with an aminophenyl group instead of a nitrophenyl group.

Uniqueness

The presence of the morpholine ring and the nitrophenyl-furyl moiety in 2-Cyano-N-(2-(4-morpholinyl)ethyl)-3-(5-(3-nitrophenyl)-2-furyl)acrylamide may confer unique electronic and steric properties, making it distinct from similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C20H20N4O5

Molecular Weight

396.4 g/mol

IUPAC Name

(Z)-2-cyano-N-(2-morpholin-4-ylethyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide

InChI

InChI=1S/C20H20N4O5/c21-14-16(20(25)22-6-7-23-8-10-28-11-9-23)13-18-4-5-19(29-18)15-2-1-3-17(12-15)24(26)27/h1-5,12-13H,6-11H2,(H,22,25)/b16-13-

InChI Key

BPDOQEVIGIOSMC-SSZFMOIBSA-N

Isomeric SMILES

C1COCCN1CCNC(=O)/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/C#N

Canonical SMILES

C1COCCN1CCNC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C#N

Origin of Product

United States

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